molecular formula C17H21BN2O5S B1404551 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione CAS No. 1449135-43-6

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

Cat. No. B1404551
M. Wt: 376.2 g/mol
InChI Key: ACWASRSLONUFLW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that is often found in many important biological molecules, including nucleic acids. The compound also contains a dioxaborolane group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a dioxaborolane group attached to it, which consists of a boron atom bonded to two oxygen atoms and two carbon atoms .


Chemical Reactions Analysis

The dioxaborolane group in the compound can participate in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the groups attached to it. For example, the presence of the dioxaborolane group might make the compound more reactive .

Scientific Research Applications

Bioactive Heterocyclic Compounds

Research has highlighted the importance of heterocycles, such as furan and thiophene, in drug design due to their bioactivity. Specifically, modifications incorporating heteroaryl substituents like thiophene into purine and pyrimidine nucleobases and nucleosides have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These studies underline the potential of heterocyclic compounds in medicinal chemistry for developing treatments against a broad spectrum of diseases (Ostrowski, 2022).

Optoelectronic Materials

The integration of pyrimidine and quinazoline derivatives into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of pyrimidine and related heterocycles in the development of advanced materials (Lipunova et al., 2018).

Hybrid Catalysts for Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts has been investigated for their applicability in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioavailable synthetic applications, indicating the role of catalysts in the development of lead molecules for therapeutic purposes (Parmar et al., 2023).

Anti-inflammatory Activities of Pyrimidines

Recent studies have delved into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have shown potent anti-inflammatory effects, attributed to their inhibitory response against key inflammatory mediators. This highlights the therapeutic potential of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds .

properties

IUPAC Name

1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWASRSLONUFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105137
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

CAS RN

1449135-43-6
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449135-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

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